Aromatase Inhibition Potency: 3.1-Fold Superiority of 6-Fluoro Over 6-Methoxy Analog
In a fluorescence-based enzymatic assay using recombinant human CYP19 aromatase and the fluorogenic substrate 7-methoxy-trifluoromethylcoumarin, 6-fluoro-3-(pyridin-3-yl)chroman-4-one (3e) achieved an IC50 of 0.8 ± 0.5 μM, compared to 2.5 ± 1.1 μM for its direct 6-methoxy analog (3c) [1]. This represents a 3.1-fold improvement in inhibitory potency solely attributable to the substitution of the C6 methoxy group with a fluorine atom [1].
| Evidence Dimension | Aromatase (CYP19) enzymatic inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 0.8 ± 0.5 μM (compound 3e) |
| Comparator Or Baseline | 6-Methoxy-3-(pyridin-3-yl)chroman-4-one (3c): IC50 = 2.5 ± 1.1 μM |
| Quantified Difference | 3.1-fold greater potency for 3e; ΔIC50 = 1.7 μM |
| Conditions | Fluorescence-based enzymatic assay; recombinant human CYP19 aromatase; 7-methoxy-trifluoromethylcoumarin substrate; IC50 values averaged from triplicate runs [1]. |
Why This Matters
In medicinal chemistry campaigns, a 3-fold potency differential between single-atom substituents (F vs OCH3) is chemically meaningful and guides decision-making when a fluorine-specific electronic effect is required for target engagement optimization.
- [1] Amato E, Bankemper T, Kidney R, Do T, Onate A, Thowfeik FS, Merino EJ, Paula S, Ma L. Investigation of fluorinated and bifunctionalized 3-phenylchroman-4-one (isoflavanone) aromatase inhibitors. Bioorg Med Chem. 2014 Jan 1;22(1):126-34. Table 1; Section 2.2. View Source
